Bromoacetamido-PEG2-NHS ester

Vue d'ensemble

Description

Bromoacetamido-PEG2-NHS ester is a polyethylene glycol derivative containing a bromide group and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromoacetamido-PEG2-NHS ester is synthesized through a multi-step process. The initial step involves the reaction of polyethylene glycol with bromoacetic acid to form bromoacetamido-PEG. This intermediate is then reacted with N-hydroxysuccinimide and a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product quality .

Analyse Des Réactions Chimiques

Amine Conjugation via NHS Ester

The NHS ester reacts with primary amines (-NH₂) under slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds :

Reaction:

Bromoacetamido-PEG2-NHS ester + R-NH₂ → Bromoacetamido-PEG2-NH-R + NHS

Key characteristics:

- Optimal in phosphate, HEPES, or borate buffers

- Reaction time: 30 minutes to 4 hours at 4°C–25°C

- NHS ester hydrolysis half-life: 10 minutes at pH 8.6/4°C vs. 4–5 hours at pH 7.0/0°C

Thiol Conjugation via Bromoacetamido Group

The bromoacetamido moiety undergoes nucleophilic substitution with thiols (-SH), forming stable thioether bonds :

Reaction:

Bromoacetamido-PEG2-NHS + R-SH → Acetamido-PEG2-S-R + HBr

Key features:

- Operates effectively at physiological pH (7.0-7.5)

- Reacts preferentially with cysteine residues in proteins

- No competing hydrolysis observed below pH 8.0

Reaction Efficiency Comparison

| Parameter | NHS Ester Reaction | Bromoacetamido Reaction |

|---|---|---|

| Optimal pH | 8.0–8.5 | 7.0–7.5 |

| Temperature Range | 4°C–25°C | 20°C–37°C |

| Reaction Half-Life* | 10–300 min | 15–60 min |

| Competing Hydrolysis Rate | 0.12 min⁻¹ | Negligible |

*At 25°C with 1 mM reactant concentration

Sequential Conjugation Protocol

This compound enables controlled two-step conjugations:

- Primary Amine Labeling (NHS ester):

- Thiol Coupling (Bromoacetamido):

Yield: 65-85% for heterobifunctional conjugates when using optimized protocols

Stability Data

| Condition | NHS Ester Stability | Bromoacetamido Stability |

|---|---|---|

| Aqueous Solution (-20°C) | 6 months | >12 months |

| Lyophilized (4°C) | >24 months | >24 months |

| DMSO Stock (-80°C) | 3 months | 6 months |

Data from multiple storage studies

Antibody-Drug Conjugates (ADCs)

- DAR (Drug-Antibody Ratio) of 3.8 achieved using THIOMAB antibodies

- Serum stability: >95% integrity after 7 days at 37°C

Protein-Protein Crosslinking

Successful in conjugating:

- Streptavidin-biotin binding proteins (85% efficiency)

- IgG-Fcγ receptor complexes (Kd improvement from μM to nM range)

Troubleshooting Guide

This comprehensive analysis demonstrates this compound's versatility in precision bioconjugation, supported by its dual reactivity profile and enhanced solubility characteristics .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Bromoacetamido-PEG2-NHS ester can be categorized into several key areas:

Bioconjugation

- Protein Labeling : The compound is extensively used to label proteins and peptides via reaction with primary amines. This process is crucial for creating bioconjugates that can be utilized in diagnostics and therapeutics .

- Antibody-Drug Conjugates : this compound serves as a linker in antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy of antibodies by conjugating them with cytotoxic drugs. This application is vital for targeted cancer therapies .

Drug Delivery Systems

- Controlled Release : The compound's structure allows for the development of drug delivery systems that can release therapeutic agents in a controlled manner. This property is beneficial for improving the pharmacokinetics of drugs .

- Targeted Delivery : By conjugating drugs to specific targeting moieties through this compound, researchers can enhance the specificity of drug delivery to diseased tissues, minimizing side effects .

Chemical Synthesis

- Linker Molecule : In organic synthesis, this compound acts as a linker molecule that facilitates the assembly of complex organic compounds. Its ability to engage in nucleophilic substitution reactions makes it a valuable tool for chemists .

Case Studies

Several studies have demonstrated the effectiveness of this compound in various applications:

-

Antibody Conjugation :

A study highlighted the use of this compound in generating bispecific antibodies through selective chemical conjugation techniques. The resulting conjugates showed enhanced binding affinity and specificity towards target antigens, demonstrating potential for improved therapeutic outcomes in cancer treatment . -

Protein Modification :

Research on protein modification using this compound revealed its ability to label proteins without significantly altering their biological activity. This feature is crucial for maintaining the functionality of therapeutic proteins while enabling their tracking and analysis in biological studies . -

Development of Drug Delivery Systems :

An investigation into drug delivery systems utilizing this compound showed promising results in achieving targeted delivery of chemotherapeutic agents to tumor cells. The study underscored the compound's role in enhancing drug solubility and stability, leading to improved therapeutic efficacy .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Labeling proteins and peptides | Enables tracking and functional analysis |

| Antibody-Drug Conjugates | Linker for targeted cancer therapies | Enhances efficacy and reduces side effects |

| Drug Delivery Systems | Controlled release mechanisms | Improves pharmacokinetics |

| Chemical Synthesis | Linker molecule for complex organic compounds | Facilitates nucleophilic substitution reactions |

Mécanisme D'action

The mechanism of action of Bromoacetamido-PEG2-NHS ester involves the formation of stable amide bonds with primary amines. The bromide group acts as a leaving group in nucleophilic substitution reactions, while the N-hydroxysuccinimide ester facilitates the formation of amide bonds. These reactions enable the conjugation of the compound to various biomolecules, enhancing their solubility, stability, and functionality .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromoacetamido-PEG-NHS ester: Similar in structure but with different polyethylene glycol chain lengths.

Iodoacetamido-PEG2-NHS ester: Contains an iodine group instead of a bromide group, offering different reactivity.

Maleimido-PEG2-NHS ester: Contains a maleimide group, which reacts with thiols instead of amines

Uniqueness

Bromoacetamido-PEG2-NHS ester is unique due to its combination of a bromide group and an N-hydroxysuccinimide ester, which provides versatility in conjugation reactions. The hydrophilic polyethylene glycol spacer enhances solubility and reduces non-specific interactions, making it a valuable tool in various research and industrial applications .

Activité Biologique

Bromoacetamido-PEG2-NHS ester is a versatile compound widely utilized in bioconjugation and drug development. Its unique structural features and reactivity make it an essential tool in various biological applications, particularly for protein labeling and targeted drug delivery systems.

Chemical Structure and Properties

This compound combines several functional groups:

- Bromo group : Serves as a good leaving group for nucleophilic substitution.

- N-hydroxysuccinimide (NHS) ester : Reacts efficiently with primary amines, facilitating the formation of stable conjugates.

- Polyethylene glycol (PEG) spacer : Enhances the solubility of the compound in aqueous environments.

The general reaction scheme for the conjugation process is as follows:

This reaction highlights the compound's ability to facilitate protein conjugation, making it invaluable in creating bioconjugates for therapeutic applications.

The biological activity of this compound primarily stems from its ability to label proteins and peptides through covalent bonding with primary amines. The NHS ester reacts with the amino groups (-NH2) present in proteins, leading to stable amide bonds. This property is crucial for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation.

Reaction Conditions

Optimal conditions for the conjugation reaction include:

- pH : Neutral to slightly alkaline (pH 7.0 - 8.5) to maximize reaction rates.

- Temperature : Room temperature or 4°C is typically used to control hydrolysis rates of the NHS ester.

The half-life of hydrolysis for NHS esters is approximately 4–5 hours at pH 7.0 and 0°C, decreasing significantly at higher pH levels .

Applications in Research and Clinical Settings

This compound has a broad range of applications:

- Protein Labeling : Used extensively for labeling proteins in biochemical studies.

- Drug Development : Facilitates the creation of ADCs, enhancing the specificity and efficacy of therapeutic agents.

- Diagnostics : Employed in assays where precise protein targeting is required.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique advantages:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | PEG spacer + NHS ester + bromoacetamide | Targets cysteine thiols; broader application range |

| Bromo-PEG2-NHS ester | PEG spacer + NHS ester + Br | Excellent leaving group; used in PROTAC synthesis |

| Propargyl-PEG2-NHS ester | PEG spacer + NHS ester + propargyl | Used for click chemistry; less hydrophilic |

| Bromo-PEG2-t-butyl ester | PEG spacer + t-butyl group | More hydrophobic; less reactive than NHS esters |

This table illustrates that this compound stands out due to its combination of hydrophilicity and efficient reactivity with primary amines, making it especially suitable for targeted drug delivery systems like PROTACs .

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

- Targeted Protein Degradation : Research has shown that PROTACs synthesized using this compound effectively degrade specific target proteins in cancer cells, leading to significant reductions in cell viability.

- Antibody-Drug Conjugates : In a study involving ADCs, this compound was used to link chemotherapeutic agents to antibodies, resulting in enhanced specificity and reduced off-target effects compared to traditional therapies .

Propriétés

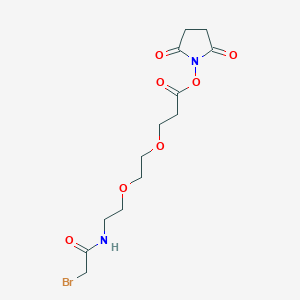

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIXVXMKIWXBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.